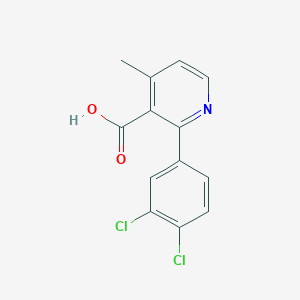

2-(3,4-Dichlorophenyl)-4-methylnicotinicacid

CAS No.:

Cat. No.: VC15841139

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9Cl2NO2 |

|---|---|

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)-4-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H9Cl2NO2/c1-7-4-5-16-12(11(7)13(17)18)8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,17,18) |

| Standard InChI Key | JIHBVRPSXOYXDG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2-(3,4-dichlorophenyl)-4-methylnicotinic acid is C₁₃H₉Cl₂NO₂, with a molar mass of 282.12 g/mol . Its structure consists of a pyridine ring (nicotinic acid backbone) modified by:

-

A methyl group (-CH₃) at the 4-position.

-

A 3,4-dichlorophenyl group attached at the 2-position.

-

A carboxylic acid (-COOH) functional group at the 3-position.

The presence of electron-withdrawing chlorine atoms and the carboxylic acid group confers polarity, influencing solubility and reactivity. The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthetic Pathways and Methodologies

Cyclization and Chlorination Strategies

A patent describing the synthesis of 4-trifluoromethylnicotinic acid (CN101851193A) offers a relevant template . The protocol involves:

-

Cyclization: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide undergo base-catalyzed cyclization with potassium hydroxide to form a dihydroxypyridine intermediate.

-

Chlorination: Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms.

-

Hydrogenolysis and Hydrolysis: Palladium-catalyzed hydrogenolysis reduces chlorides, followed by hydrolysis to yield the carboxylic acid .

Adapting this method, 2-(3,4-dichlorophenyl)-4-methylnicotinic acid could be synthesized by:

-

Replacing trifluoroacetoacetate with a methyl-substituted precursor.

-

Introducing the 3,4-dichlorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

Diazonium Salt Arylations

A patent for cericlamine synthesis (AU728636B2) demonstrates arylating methacrylic acid with 3,4-dichloroaniline-derived diazonium salts . This approach could be modified to attach the dichlorophenyl group to a methylnicotinic acid scaffold. Key steps include:

-

Diazotization of 3,4-dichloroaniline.

-

Coupling with a methyl-substituted nicotinic acid derivative.

Physicochemical Properties

While experimental data for the 4-methyl isomer is scarce, extrapolations from its 6-methyl analog (CAS: 1361706-26-4) and related compounds suggest the following properties :

| Property | Value/Range |

|---|---|

| Molecular Weight | 282.12 g/mol |

| Solubility | Low in water; soluble in polar organic solvents (e.g., DMSO, methanol) |

| Melting Point | Estimated 180–220°C |

| logP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |

| Stability | Stable under inert conditions; susceptible to hydrolysis at extreme pH |

Challenges and Future Directions

-

Synthetic Optimization: Current methods require harsh conditions (e.g., POCl₃ chlorination) . Greener alternatives, such as photocatalytic chlorination, should be explored.

-

Biological Screening: No published data exists on this compound’s bioactivity. In vitro assays against cancer cell lines or microbial pathogens are warranted.

-

Regulatory Considerations: Toxicity and environmental impact studies are needed to assess industrial viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume